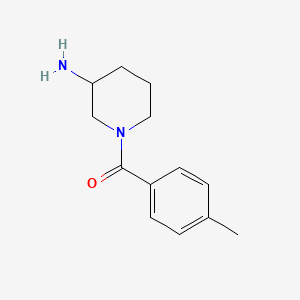
(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
-
Chirality: : The compound is chiral, meaning it has two stereocenters (designated as S and R). The cyclopropyl ring adds an interesting twist to its conformation.
-
Functional Groups
Morpholine Ring: The central morpholine ring contains a carbonyl group (C=O) and a carboxylic acid group (COOH).
Phenyl Group: The 4-methoxyphenyl group is attached to the morpholine ring.
Preparation Methods
The synthetic routes for this compound are not widely documented, but here are some possibilities:
Industrial Production: Unfortunately, industrial-scale production methods are scarce due to its specialized nature. research labs may synthesize it for specific applications.
Chemical Reactions Analysis
Let’s explore the reactions this compound can undergo:
Oxidation/Reduction: The carbonyl group (C=O) can participate in redox reactions.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid chlorides (e.g., SOCl₂) may be used.
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Researchers have explored various applications:
Medicine: Investigating its potential as an antimicrobial or antiviral agent.
Chemistry: Studying its reactivity and stereochemistry.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with biological targets or enzymes. Further studies are needed to unravel its effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S,3R)-4-cyclopropyl-3-(4-methoxyphenyl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
InChI Key |
FJSATSSRACMCKW-KGLIPLIRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](OCC(=O)N2C3CC3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OCC(=O)N2C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-phenyl-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B10863843.png)

![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863861.png)
![1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10863866.png)
![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863880.png)
![1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea](/img/structure/B10863881.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10863886.png)
![(E)-3-(4-methoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10863890.png)
![methyl 2-({[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10863898.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
